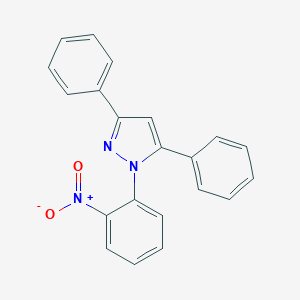![molecular formula C24H32N2O2 B325142 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide](/img/structure/B325142.png)
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups and benzamide functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide typically involves multiple steps, starting with the preparation of 4-tert-butylbenzoyl chloride. This intermediate is synthesized through the reaction of 4-tert-butylbenzoic acid with thionyl chloride. The resulting 4-tert-butylbenzoyl chloride is then reacted with 2-aminoethylamine to form the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylbenzoyl chloride
- 4-tert-Butylbenzoic acid
- 4-tert-Butylbenzyl chloride
Uniqueness
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide is unique due to its dual presence of tert-butyl groups and benzamide functionalities. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C24H32N2O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[(4-tert-butylbenzoyl)amino]ethyl]benzamide |
InChI |
InChI=1S/C24H32N2O2/c1-23(2,3)19-11-7-17(8-12-19)21(27)25-15-16-26-22(28)18-9-13-20(14-10-18)24(4,5)6/h7-14H,15-16H2,1-6H3,(H,25,27)(H,26,28) |
InChI Key |
NQTNVWFRKGDOIW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B325060.png)
![4-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325061.png)
![2-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325062.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B325064.png)
![2-bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325066.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]benzamide](/img/structure/B325070.png)
![N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE](/img/structure/B325072.png)
![N-(4-{[2-(2-chlorobenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B325074.png)
![N-(4-{[2-(2-iodobenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B325075.png)
![4-Oxo-4-{2-[4-(propionylamino)benzoyl]hydrazino}butanoic acid](/img/structure/B325076.png)
![N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B325078.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B325083.png)
![N-[4-[[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]carbamoyl]phenyl]propanamide](/img/structure/B325084.png)
